1-Ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-3-carboxamide 1-Ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14728995
InChI: InChI=1S/C10H12N4O2/c1-3-14-5-4-8(12-14)10(15)11-9-6-7(2)16-13-9/h4-6H,3H2,1-2H3,(H,11,13,15)
SMILES:
Molecular Formula: C10H12N4O2
Molecular Weight: 220.23 g/mol

1-Ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-3-carboxamide

CAS No.:

Cat. No.: VC14728995

Molecular Formula: C10H12N4O2

Molecular Weight: 220.23 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-3-carboxamide -

Specification

Molecular Formula C10H12N4O2
Molecular Weight 220.23 g/mol
IUPAC Name 1-ethyl-N-(5-methyl-1,2-oxazol-3-yl)pyrazole-3-carboxamide
Standard InChI InChI=1S/C10H12N4O2/c1-3-14-5-4-8(12-14)10(15)11-9-6-7(2)16-13-9/h4-6H,3H2,1-2H3,(H,11,13,15)
Standard InChI Key FGVMTEFRGIITMY-UHFFFAOYSA-N
Canonical SMILES CCN1C=CC(=N1)C(=O)NC2=NOC(=C2)C

Introduction

1-Ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound belonging to the pyrazole class, which consists of five-membered heterocyclic rings containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and agrochemicals due to its unique molecular structure, which features a pyrazole ring connected to an isoxazole ring through a nitrogen atom, with a carboxamide functional group attached at the 3-position of the pyrazole ring.

Synthesis

The synthesis of this compound typically involves several steps under controlled conditions, such as refluxing in organic solvents and the use of catalysts to enhance reaction rates. The specific conditions and reagents may vary depending on the desired yield and purity of the final product.

Analytical Techniques

To confirm the structure and purity of synthesized compounds, techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed.

Comparison with Other Pyrazole Derivatives

Other pyrazole derivatives have been studied extensively for their biological activities. For example, compounds like N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide have shown anti-inflammatory potency and are being explored as 5-lipoxygenase inhibitors .

Data Table: Comparison of Pyrazole Derivatives

CompoundMolecular Structure FeaturesPotential Applications
1-Ethyl-N-(5-methylisoxazol-3-yl)-1H-pyrazole-3-carboxamidePyrazole ring connected to isoxazole ring with carboxamide groupMedicinal chemistry, agrochemicals
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideThiadiazole and benzothiophene rings with cyano groupAnti-inflammatory, 5-LOX inhibitor

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